![molecular formula C18H15F2N3OS B2361863 N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-35-8](/img/structure/B2361863.png)
N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15F2N3OS and its molecular weight is 359.39. The purity is usually 95%.
BenchChem offers high-quality N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives have been studied for their anti-fibrotic activities. Compounds with a pyrimidine structure have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs . This compound could be synthesized and evaluated against fibrotic diseases, potentially offering new therapeutic avenues.
Antimicrobial Properties
The pyrimidine moiety is known to exhibit antimicrobial activities. Research into similar compounds has revealed effectiveness against various microbial strains. This suggests that our compound of interest could be developed into antimicrobial agents, contributing to the fight against resistant bacterial infections .
Antiviral Applications
Pyrimidine derivatives are also recognized for their antiviral properties. By studying the mechanism of action and optimizing the structure for better efficacy, this compound could be part of new antiviral medications, especially in a world where viral pandemics are a significant threat .
Antitumor Potential
The antitumor properties of pyrimidine derivatives make them candidates for cancer treatment research. With further study, this compound could be used to design inhibitors targeting specific pathways in cancer cells, providing a targeted approach to cancer therapy .
Metal-Catalyzed Cross-Coupling Reactions
In material chemistry, this compound could be used as an intermediate in metal-catalyzed cross-coupling reactions. These reactions are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science .
Agricultural Chemicals
Thiourea derivatives, which share a functional group with our compound, have applications in agriculture. They can be synthesized into herbicides, fungicides, or insecticides, helping to protect crops and improve agricultural productivity .
properties
IUPAC Name |
N,4-bis(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRUVEUEWNEHDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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